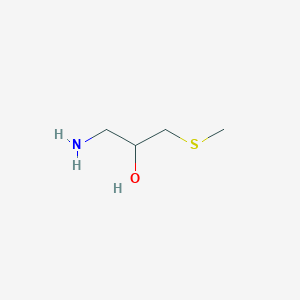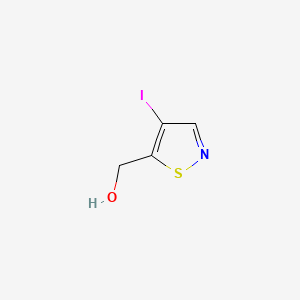
(4-Iodo-1,2-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-1,2-thiazol-5-yl)methanol is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol typically involves the iodination of a thiazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-iodothiazole with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (4-Iodo-1,2-thiazol-5-yl)carboxylic acid.
Reduction: 1,2-Thiazol-5-ylmethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
(4-Iodo-1,2-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The iodine atom and the hydroxymethyl group are thought to play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar in structure but contains an isoxazole ring instead of a thiazole ring.
(4-Iodo-1,3-thiazol-5-yl)methanol: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
(4-Iodo-1,2-thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H4INOS |
|---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
(4-iodo-1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
InChI Key |
VUXIXGREOWRIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




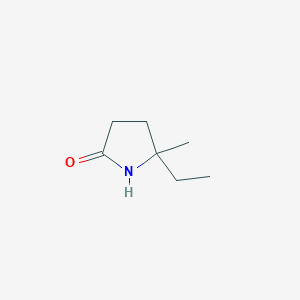

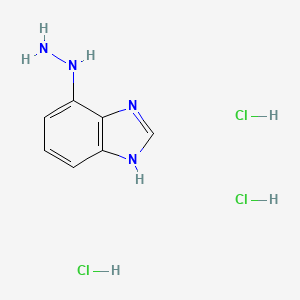
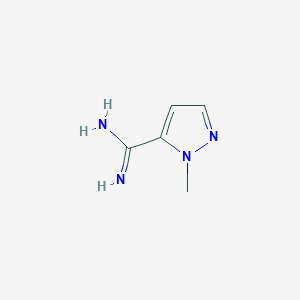
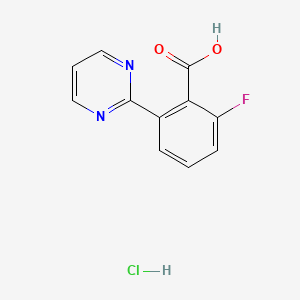
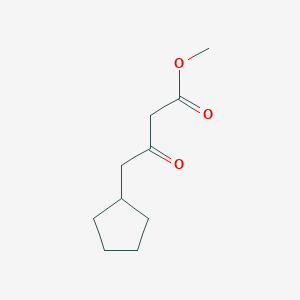
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

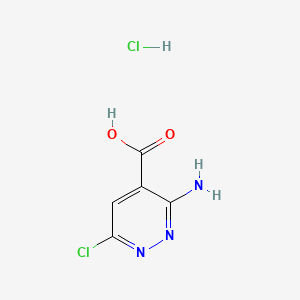
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
